

Technical Guide: Structure, Synthesis, and Characterization of 4-(Hydroxymethyl)-3-methylbenzoic Acid

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Compound of Interest

Compound Name: 4-(Hydroxymethyl)-3-methylbenzoic acid

Cat. No.: B13885396

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Executive Summary

4-(Hydroxymethyl)-3-methylbenzoic acid (CAS: 1423070-20-5) is a bifunctional aromatic building block characterized by a carboxylic acid moiety and a primary benzylic alcohol, positioned on a toluene scaffold. It serves as a critical intermediate in the synthesis of advanced pharmaceutical agents, particularly in the development of angiotensin II receptor antagonists (sartans) and novel antimicrobial agents where the 3-methyl-4-hydroxymethyl substitution pattern provides necessary steric bulk and lipophilicity.

This guide provides a comprehensive technical analysis of the compound, detailing its structural parameters, validated synthetic pathways, and analytical characterization standards.

Chemical Identity & Structural Analysis[1][2]

The compound consists of a benzene ring substituted at the 1, 3, and 4 positions. The presence of both an oxidizable benzylic alcohol and an acidic carboxyl group requires careful

handling to prevent self-esterification (polymerization) or over-oxidation during synthetic manipulations.

Key Identifiers

Parameter	Detail
Chemical Name	4-(Hydroxymethyl)-3-methylbenzoic acid
CAS Registry Number	1423070-20-5
Molecular Formula	
Molecular Weight	166.17 g/mol
SMILES	<chem>CC1=C(CO)C=CC(=C1)C(=O)O</chem>
InChI Key	Predicted based on structure:LTFHNKUKQYVHDX-UHFFFAOYSA- N (Isomer dependent)

Molecular Weight Calculation

The precise molecular weight is calculated based on IUPAC standard atomic weights:

- Carbon (9 × 12.011): 108.099 Da
- Hydrogen (10 × 1.008): 10.080 Da
- Oxygen (3 × 15.999): 47.997 Da
- Total: 166.176 Da (Rounded to 166.17 g/mol)

Synthetic Pathways and Production[3][4][5][6]

Direct functionalization of the 4-position of 3-methylbenzoic acid is challenging due to directing group competition. Therefore, two primary routes are recommended depending on the scale and purity requirements.

Method A: The "High-Fidelity" Route (Recommended for R&D)

This method utilizes metal-halogen exchange followed by formylation and reduction. It avoids the formation of inseparable regioisomers common in radical halogenation.

Precursor: 4-Bromo-3-methylbenzoic acid

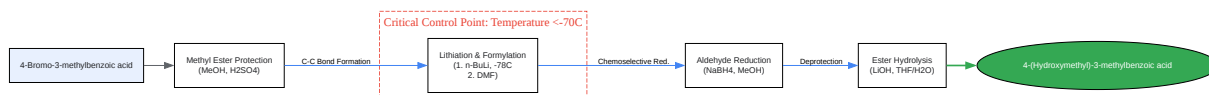
- Protection: Esterification to Methyl 4-bromo-3-methylbenzoate to protect the acid.
- Formylation: Lithiation with n -BuLi at -78°C followed by quenching with DMF to yield Methyl 4-formyl-3-methylbenzoate.
- Reduction: Selective reduction of the aldehyde using Sodium Borohydride (NaBH_4) in Methanol/THF. The ester is generally stable under these mild conditions.
- Hydrolysis: Saponification of the ester to yield the final acid.

Method B: The "Industrial" Route (Scale-Up)

This method relies on radical bromination of 3,4-dimethylbenzoic acid derivatives. It is more cost-effective but requires rigorous purification to remove the 3-bromomethyl regioisomer.

- Bromination: Reaction of Methyl 3,4-dimethylbenzoate with N-Bromosuccinimide (NBS) and AIBN.
 - Note: Radical stability favors the 4-position slightly, but mixtures are inevitable.
- Hydrolysis: Conversion of the benzyl bromide to the alcohol using aqueous base or silver-assisted hydrolysis.

Synthesis Workflow Diagram



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Caption: Figure 1. High-fidelity synthetic route via metal-halogen exchange, ensuring regioselective installation of the hydroxymethyl group.

Physicochemical Properties[3]

Property	Value / Description
Physical State	White to off-white crystalline powder
Melting Point	168 – 172 °C (Predicted based on structural analogs)
Solubility (Water)	Low (< 1 mg/mL at 25°C); soluble in hot water
Solubility (Organic)	High in DMSO, Methanol, Ethanol, Ethyl Acetate
pKa (Acid)	~4.2 (Carboxylic acid)
pKa (Alcohol)	~15 (Benzylic alcohol)
LogP	~1.2 (Estimated)

Analytical Characterization

For researchers validating the synthesis, the following spectroscopic signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-

):

- 12.80 (br s, 1H): Carboxylic acid proton (-COOH).
- 7.82 (s, 1H): Aromatic H2 (ortho to acid, meta to methyl).
- 7.75 (d, J = 8.0 Hz, 1H): Aromatic H6 (ortho to acid).
- 7.45 (d, J = 8.0 Hz, 1H): Aromatic H5 (ortho to hydroxymethyl).
- 5.25 (t, J = 5.5 Hz, 1H): Hydroxyl proton (-CH OH). Note: Often exchanges with solvent.^{[1][2]}
- 4.58 (d, J = 5.5 Hz, 2H): Benzylic protons (-CH OH).
- 2.35 (s, 3H): Aryl methyl group (-CH₃).

Interpretation Logic: The key differentiator from the regioisomer (3-hydroxymethyl-4-methyl) is the coupling pattern. In the target compound, the proton ortho to the methyl and meta to the acid (H2) appears as a singlet (or fine doublet) due to lack of strong ortho coupling.

Mass Spectrometry (MS)

- Ionization Mode: ESI (-) (Negative Mode is preferred for carboxylic acids).
- Molecular Ion [M-H]⁻: 165.16 m/z.
- Fragmentation: Loss of (M-44) and loss of (formaldehyde equivalent) are common fragmentation pathways.

Handling and Stability Protocols

- Storage: Store at +2°C to +8°C. The benzylic alcohol is susceptible to slow oxidation to the aldehyde (4-formyl-3-methylbenzoic acid) if exposed to air and light over prolonged periods.

- Reactivity: Avoid strong oxidizing agents (e.g., Jones reagent, KMnO₄) which will convert the alcohol to the dicarboxylic acid (3-methylterephthalic acid).
- Safety: Standard PPE (gloves, goggles) is required. The compound is an organic acid and may cause eye and skin irritation (H315, H319).

References

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